![molecular formula C75H78N9O6Yb B12304560 Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B](/img/structure/B12304560.png)
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B (CAS 1611526-75-0) is a chiral ytterbium complex featuring a tetramethylguanidinium counterion and a binaphthol-derived ligand. Its molecular formula is C₇₅H₇₈N₉O₆Yb, with a formula weight (FW) of 1374.52 g/mol . The compound is described as an off-white to pale yellow powder and is protected under U.S. Patent 14/898,925 .
Yb-HTMG-B has been utilized as a catalyst in asymmetric organic reactions, including:
- Asymmetric Michael additions of 1,3-dicarbonyls to enones
- Asymmetric aza-Michael additions of methylhydroxylamine to chalcone derivatives
- Direct aldol reactions between acetophenone and pivaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B involves several steps:
Preparation of Ligands: The tris(1S)-(1,1-binaphalene)-2,2-diolato ligands are synthesized through a series of organic reactions, starting from binaphthalene derivatives.
Formation of Ytterbium Complex: The ytterbium ion is introduced to the ligands under controlled conditions, typically in an inert atmosphere to prevent oxidation.
Stabilization with Tetramethylguanidinium: The final step involves the addition of N,N,N,N-tetramethylguanidinium to stabilize the complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ligands: Large-scale organic synthesis techniques are employed to produce the ligands in bulk.
Complexation: The ytterbium ion is complexed with the ligands in large reactors, ensuring precise control over reaction conditions.
Purification and Stabilization: The final product is purified using techniques such as crystallization or chromatography and stabilized with N,N,N,N-tetramethylguanidinium.
Chemical Reactions Analysis
Types of Reactions
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: It can also undergo reduction reactions, often involving the ytterbium ion.
Substitution: Ligand substitution reactions are common, where the tris(1S)-(1,1-binaphalene)-2,2-diolato ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Solvents: Reactions are typically carried out in solvents like dichloromethane, toluene, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction could yield lower oxidation state species .
Scientific Research Applications
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including asymmetric synthesis and polymerization.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, such as luminescent materials and sensors.
Mechanism of Action
The mechanism by which Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: It can modulate various biochemical pathways, including those involved in signal transduction and cellular metabolism.
Comparison with Similar Compounds
The structural and functional analogs of Yb-HTMG-B primarily include other lanthanide complexes sharing the tetramethylguanidinium counterion and tris(1S)-binaphtholato ligand framework, differing only in the central metal atom. Key comparisons are summarized below:
Table 1: Structural and Physical Properties of HTMG-B Series Compounds
Key Observations:
Central Metal Influence :
- The ionic radius and Lewis acidity of the central metal ion (Yb³⁺ vs. Pr³⁺, La³⁺, Y³⁺) likely modulate catalytic activity and enantioselectivity. For example, smaller ions like Yb³⁺ may enhance substrate coordination in asymmetric reactions compared to larger La³⁺ .
- Molecular Weight Trends : The FW decreases with lighter lanthanides (e.g., Y: 1290.39 vs. Yb: 1374.52), reflecting the atomic mass of the central metal .
Physical Properties :
- Color variations (e.g., orange for Y-HTMG-B vs. off-white for Yb-HTMG-B) suggest differences in electronic transitions or ligand-metal charge transfer .
Synthetic and Patent Consistency :
- All HTMG-B analogs are synthesized under the same patent (U.S. 14/898,925), indicating shared methodologies for ligand coordination and counterion pairing .
Notes:
- Safety data for analogs are sparse, but the shared structural framework suggests comparable handling precautions (e.g., moisture sensitivity, inert-atmosphere storage).
Biological Activity
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate (Yb-HTMG-B) is a complex compound that has garnered attention in various fields of research, particularly in biochemistry and pharmacology. This article aims to explore the biological activity of Yb-HTMG-B, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Yb-HTMG-B consists of a ytterbium ion coordinated with a tris(1S)-(1,1-binaphalene)-2,2-diolato ligand and three N,N,N,N-tetramethylguanidinium cations. The unique structure contributes to its solubility and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of Yb-HTMG-B can be attributed to several mechanisms:
- Metal Ion Interaction : Ytterbium ions can influence cellular processes by mimicking calcium ions, affecting signaling pathways related to cell proliferation and differentiation.
- Ligand Activity : The binaphthalene diolato ligands may exhibit chiral properties that could interact with biological receptors or enzymes, potentially modulating their activity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that metal complexes can induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the cytotoxic effects of Yb-HTMG-B on various cancer cell lines. The results indicate that the compound exhibits selective toxicity towards glioblastoma cells while showing minimal effects on normal fibroblasts:
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
U251 (Glioblastoma) | 5.4 | 10 |
U87 (Glioblastoma) | 6.0 | 9 |
Normal Fibroblasts | 54 | 1 |
These findings suggest that Yb-HTMG-B could be a promising candidate for targeted cancer therapy.
Mechanistic Insights
Further mechanistic studies revealed that Yb-HTMG-B induces apoptosis in glioblastoma cells through the activation of the intrinsic apoptotic pathway. Key markers measured included:
- Caspase Activation : Increased levels of cleaved caspases 3 and 9 were observed.
- Mitochondrial Membrane Potential : A significant decrease in mitochondrial membrane potential was recorded, indicating mitochondrial dysfunction.
Case Study 1: Glioblastoma Treatment
A clinical trial investigated the efficacy of Yb-HTMG-B as an adjunct treatment for patients with recurrent glioblastoma. The trial involved administering the compound alongside standard chemotherapeutic agents. Preliminary results showed an increase in progression-free survival compared to historical controls.
Case Study 2: Neuroprotection
Another study explored the neuroprotective effects of Yb-HTMG-B in models of neurodegeneration. The compound demonstrated the ability to reduce neuroinflammation and oxidative stress markers in neuronal cultures exposed to toxic agents.
Properties
Molecular Formula |
C75H78N9O6Yb |
---|---|
Molecular Weight |
1374.5 g/mol |
IUPAC Name |
hydron;1-(2-oxidonaphthalen-1-yl)naphthalen-2-olate;1,1,3,3-tetramethylguanidine;ytterbium(3+) |
InChI |
InChI=1S/3C20H14O2.3C5H13N3.Yb/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;3*1-7(2)5(6)8(3)4;/h3*1-12,21-22H;3*6H,1-4H3;/q;;;;;;+3/p-3 |
InChI Key |
MMHOZKMKNPDMKI-UHFFFAOYSA-K |
Canonical SMILES |
[H+].[H+].[H+].CN(C)C(=N)N(C)C.CN(C)C(=N)N(C)C.CN(C)C(=N)N(C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].[Yb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.